molecular formula C18H18N2O3S B2571966 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251556-15-6

7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2571966
CAS No.: 1251556-15-6
M. Wt: 342.41
InChI Key: NMKNLMAWKZLEOU-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thieno[3,2-b]pyridine intermediate, followed by functional group modifications to introduce the hydroxy, methyl, and carboxamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties .

Uniqueness

What sets 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

7-hydroxy-4-methyl-5-oxo-N-(4-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10(2)11-4-6-12(7-5-11)19-17(22)14-15(21)16-13(8-9-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKNLMAWKZLEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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